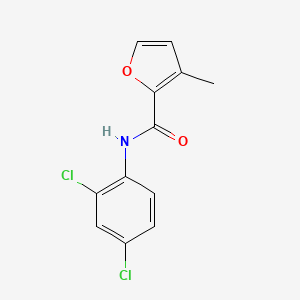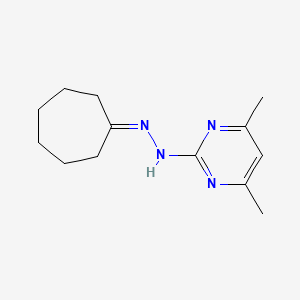
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule inhibitor that has shown promise in a variety of fields, including cancer research, neuroscience, and immunology. In
Mecanismo De Acción
The mechanism of action of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition by N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide leads to DNA damage and ultimately cell death. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to inhibit the activity of certain protein kinases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP and protein kinases, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide for lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide modulates various signaling pathways and to explore its potential applications in the treatment of neurodegenerative and autoimmune diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide and to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-1-fluorobenzene to form a key intermediate. This intermediate is then reacted with pyrrole in the presence of a palladium catalyst to yield N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have potential applications in a variety of scientific research fields. In cancer research, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-13(10-16-18)17-15(20)12-4-6-14(7-5-12)19-8-2-3-9-19/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSXIINJOYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)




![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)